(4-Chlorophenyl)acetamidoxime
Overview
Description
(4-Chlorophenyl)acetamidoxime is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents : 2-(4-Chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides have been synthesized and evaluated for their antibacterial activity against gram +ve and gram -ve bacteria like S. aureus and E. coli. These compounds showed moderate to good activity, indicating their potential application as antibacterial agents (Desai et al., 2008).
Antiseptic Analysis : Studies on Chlorhexidine, which contain similar chlorophenyl structures, focus on its analysis in biological materials, including the identification of degradation products like 4-chloroaniline. These are crucial in understanding the antiseptic's resorption, elimination, and potential toxic degradation products (Below et al., 2004).
Antiviral and Antiapoptotic Effects : A novel anilidoquinoline derivative related to 2-chlorophenyl acetamide demonstrated significant antiviral and antiapoptotic effects in vitro. This indicates its potential therapeutic application in treating viral diseases like Japanese encephalitis (Ghosh et al., 2008).
Photocatalytic Decomposition : Fe3O4-Cr2O3 magnetic nanocomposite has been synthesized for the efficient photocatalytic decomposition of 4-chlorophenol in water. This addresses environmental concerns of chlorophenols as highly toxic and non-biodegradable organic contaminants (Singh et al., 2017).
Biodegradation of Environmental Contaminants : A Dehalobacter species strain TCP1 capable of dechlorinating chlorophenols like 2,4,6-trichlorophenol to 4-monochlorophenol was isolated. This strain represents a promising candidate for the bioremediation of chlorophenol contaminated sites, expanding our understanding of metabolic capabilities of Dehalobacter species (Wang et al., 2014).
Bioreactor Design for Contaminant Removal : An investigation into the biodegradation and physical removal of 4-chlorophenol by a mixed microbial consortium in an Airlift packed bed bioreactor (ALPBB) offers insights into designing bioreactors for handling hazardous contaminants (Azizi et al., 2021).
properties
IUPAC Name |
2-(4-chlorophenyl)-N'-hydroxyethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNLOCIMTRRCHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
925252-84-2 | |
Record name | [C(Z)]-4-Chloro-N-hydroxybenzeneethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925252-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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